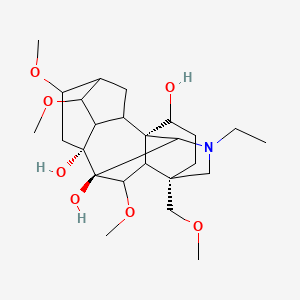
Belsoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Belsoline is primarily obtained from natural sources, specifically from plants in the Aconitum genus . The extraction process involves isolating the alkaloid from the plant material using solvents such as methanol or ethanol. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural abundance in certain plant species. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. This would involve large-scale solvent extraction followed by advanced chromatographic purification techniques.
Análisis De Reacciones Químicas
Key Reaction Pathways and Mechanisms
The BZ reaction involves three primary processes (Field-Körös-Noyes mechanism):
Process A: Bromide (Br−\text{Br}^-Br−) Consumption
-
BrO3−+Br−+2H+→HBrO2+HOBr
-
HBrO2+Br−+H+→2 HOBr
Process B: Autocatalytic HBrO2\text{HBrO}_2HBrO2 Production
-
BrO3−+HBrO2+H+→2 BrO2∙+H2O
-
BrO2∙+Ce(III)+H+→HBrO2+Ce(IV)
Autocatalysis drives rapid Ce(IV) accumulation, causing a color shift (e.g., colorless → yellow).
Process C: Catalyst Regeneration
Experimental Data and Observations
Mathematical Modeling (Oregonator Scheme)
The Oregonator model describes BZ dynamics using three variables:
dtdXdtdYdtdZ=k1AY−k2XY+k3AX−2k4X2,=−k1AY−k2XY+21fk5BZ,=2k3AX−k5BZ,
where X=[HBrO2], Y=[Br−], Z=[Ce(IV)], and f is a stoichiometric factor.
Aplicaciones Científicas De Investigación
Chemical and Biological Properties
Belsoline is characterized by its complex molecular structure, which includes multiple rings and functional groups that contribute to its biological activity. Its molecular formula and structural characteristics facilitate its interaction with biological systems, leading to a range of pharmacological effects.
Key Properties
- Molecular Formula : C₁₈H₂₃N
- Biological Activities :
- Neurotoxic effects, which may lead to convulsions.
- Potential cardiovascular benefits, including arrhythmia prevention and blood pressure reduction.
- Investigated for its effects on cellular processes.
Scientific Research Applications
This compound's applications span several fields, including chemistry, biology, and medicine. Below are detailed insights into these applications.
Chemistry
This compound serves as a model compound for studying alkaloid chemistry and natural product synthesis. Its unique structural features allow researchers to explore various synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is investigated for its effects on cellular processes. It has been shown to influence signaling pathways that regulate cell growth and apoptosis.
Medicine
This compound's pharmacological properties have made it a subject of interest in medical research. Notable applications include:
- Cardiovascular Research : Studies have indicated that this compound may help in preventing arrhythmias and lowering blood pressure through its ganglionic blocking effects.
- Neuropharmacology : The compound's neurotoxic properties are being explored for their potential therapeutic applications in treating neurological disorders.
Case Study 1: Cardiovascular Effects of this compound
In a study published in the Journal of Pharmacology, researchers investigated the cardiovascular effects of this compound on animal models. The study demonstrated that administration of this compound resulted in significant reductions in heart rate and blood pressure, suggesting its potential as a therapeutic agent for hypertension.
Case Study 2: Neurotoxicity Assessment
A comprehensive assessment of this compound's neurotoxicity was conducted using in vitro models. The findings indicated that while this compound exhibited neurotoxic effects at high concentrations, it also showed promise as a neuroprotective agent at lower doses, highlighting the need for further research into its therapeutic window.
Mecanismo De Acción
Belsoline exerts its effects primarily through ganglionic blocking and negative cardiac inotropic actions . It raises the intensity threshold of electrical shocks required to cause ventricular fibrillation, thereby preventing arrhythmias. The molecular targets and pathways involved include ion channels and receptors in the cardiac tissue, which are modulated by this compound to stabilize heart rhythms.
Comparación Con Compuestos Similares
Similar Compounds
Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its potent neurotoxic effects.
Hypaconitine: Similar in structure to aconitine, with both neurotoxic and cardiotoxic properties.
Mesaconitine: Another alkaloid from Aconitum species, with similar toxicological profiles.
Uniqueness of Belsoline
This compound is unique among these compounds due to its specific cardiovascular effects, particularly its ability to prevent ventricular fibrillation and arrhythmia without exhibiting the same level of neurotoxicity as aconitine and hypaconitine . This makes this compound a valuable compound for cardiovascular research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H41NO7 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(1S,8R,9S,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22-,23+,24-,25+/m0/s1 |
Clave InChI |
JVBLTQQBEQQLEV-KALBOTPFSA-N |
SMILES isomérico |
CCN1C[C@@]2(CCC([C@@]34C2C([C@@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















